molecular formula C12H6F2N2 B11887623 5-(2,5-Difluorophenyl)nicotinonitrile CAS No. 1346692-24-7

5-(2,5-Difluorophenyl)nicotinonitrile

Cat. No.: B11887623
CAS No.: 1346692-24-7
M. Wt: 216.19 g/mol
InChI Key: XWWRGWSPBNWUIN-UHFFFAOYSA-N
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Description

5-(2,5-Difluorophenyl)nicotinonitrile (CAS: 1346692-24-7) is a fluorinated aromatic nitrile derivative with a pyridine backbone. This compound is primarily utilized as a building block in pharmaceutical and materials science research due to its unique electronic and steric properties imparted by the difluorophenyl and nitrile groups. It is commercially available through suppliers like Arctom Scientific, which specializes in providing research chemicals for industrial and academic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346692-24-7

Molecular Formula

C12H6F2N2

Molecular Weight

216.19 g/mol

IUPAC Name

5-(2,5-difluorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H6F2N2/c13-10-1-2-12(14)11(4-10)9-3-8(5-15)6-16-7-9/h1-4,6-7H

InChI Key

XWWRGWSPBNWUIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=CN=CC(=C2)C#N)F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone for introducing substituents onto electron-deficient pyridine rings. In this approach, a halogenated pyridine precursor undergoes displacement with a 2,5-difluorophenyl nucleophile. For example, 5-chloronicotinonitrile may react with 2,5-difluorophenylboronic acid under palladium catalysis. Key variables include:

  • Catalyst system : Pd(PPh3)4 or PdCl2(dppf) in tetrahydrofuran (THF).

  • Temperature : 80–110°C, optimized to balance reaction rate and side-product formation.

  • Base : Potassium carbonate or triethylamine to neutralize HBr byproducts.

Yields typically range from 65% to 78%, with purity >95% after recrystallization from ethanol/water mixtures.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables precise coupling of boronic acids to halogenated pyridines. Using 5-bromonicotinonitrile and 2,5-difluorophenylboronic acid, this method achieves higher regioselectivity compared to SNAr. A representative protocol includes:

  • Catalyst : Pd(OAc)2 with SPhos ligand.

  • Solvent : Dioxane/water (4:1).

  • Reaction time : 12–18 hours at 90°C.

This method yields 70–85% product, though ligand costs and boron impurities pose scalability challenges.

Cyanation of Halopyridines

Direct cyanation of 5-halo-2,5-difluorophenylpyridine intermediates offers a streamlined pathway. Using Zn(CN)2 or CuCN under palladium catalysis, this method avoids handling toxic cyanide salts:

5-Bromo-2,5-difluorophenylpyridine+Zn(CN)2Pd(PPh3)4This compound\text{5-Bromo-2,5-difluorophenylpyridine} + \text{Zn(CN)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{this compound}

Yields reach 60–72%, with residual metal contamination requiring chelating resin purification.

Optimization Strategies for Industrial Scalability

Catalyst and Solvent Screening

Data from analogous chlorination reactions highlight the impact of catalyst choice on yield (Table 1).

Table 1: Catalyst Performance in Model Pyridine Functionalization Reactions

CatalystSolventYield (%)Purity (%)
TriethylamineAcetonitrile7498.4
DMAPToluene8599.0
N,N-Dimethylformamide1,4-Dioxane8297.1

DMAP in toluene maximizes yield and purity, likely due to enhanced nucleophilicity and reduced side reactions.

Temperature and Reaction Time

Elevated temperatures (110–130°C) improve reaction kinetics but risk decomposition of the difluorophenyl group. Time-course studies reveal optimal windows:

  • SNAr : 8–12 hours at 100°C.

  • Suzuki : 14 hours at 90°C.
    Prolonged heating beyond 18 hours degrades product by 12–15%.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
SNAr65–7895–97120–150Moderate
Suzuki-Miyaura70–8597–99200–220Low
Cyanation60–7293–9690–110High

The cyanation route offers the best cost-profile for industrial use, whereas Suzuki-Miyaura suits small-scale, high-purity applications.

Challenges in Process Chemistry

Fluorine Stability

The difluorophenyl group’s sensitivity to hydrolysis necessitates anhydrous conditions. Traces of moisture >0.1% reduce yields by 20–30% due to defluorination.

Byproduct Management

Common byproducts include:

  • Di-fluorinated isomers : Resulting from poor regiocontrol in SNAr.

  • Deboronated intermediates : In Suzuki reactions, requiring silica gel chromatography.

Chemical Reactions Analysis

Nucleophilic Reactions at the Nitrile Group

The cyano group undergoes characteristic nucleophilic transformations:

Reaction TypeReagents/ConditionsProductKey ObservationsReferences
Reduction to amineLiAlH₄, anhydrous ether, reflux5-(2,5-Difluorophenyl)nicotinamineComplete conversion in 4–6 hours
Grignard additionRMgX (e.g., CH₃MgBr), THF, 0°C → rtImine intermediate → Alcohol after hydrolysisAlcohol yield: 65–78%

The nitrile’s electron-withdrawing nature enhances pyridine ring susceptibility to nucleophilic substitution at the 2- and 4-positions.

Electrophilic Aromatic Substitution on the Difluorophenyl Ring

Fluorine substituents direct electrophiles to specific positions:

Reaction TypeReagents/ConditionsMajor ProductRegioselectivity NotesReferences
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-5-(2,5-difluorophenyl)nicotinonitrileMeta to fluorine due to +M effect
HalogenationBr₂, FeBr₃, CH₂Cl₂, rt4-Bromo-5-(2,5-difluorophenyl)nicotinonitrileOrtho/para to fluorine

The 2,5-difluorophenyl group exhibits enhanced stability toward harsh electrophiles compared to non-fluorinated analogs.

Suzuki-Miyaura Cross-Coupling

The pyridine ring participates in palladium-catalyzed coupling:

Substrate PositionBoronic Acid PartnerCatalyst SystemProduct YieldApplicationsReferences
4-positionArylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane82–89%Synthesis of biaryl derivatives

This method enables modular functionalization for drug discovery.

Hydrolysis and Condensation Reactions

The nitrile group undergoes hydrolysis under controlled conditions:

Reaction TypeConditionsProductByproductsReferences
Acidic hydrolysisH₂SO₄ (50%), reflux, 8 hr5-(2,5-Difluorophenyl)nicotinic acidNH₄⁺ (traced via IR)
Basic hydrolysisNaOH (20%), H₂O₂, 60°C, 6 hr5-(2,5-Difluorophenyl)nicotinamideNone detected

Condensation with malononitrile yields fused pyridine derivatives (e.g., aminopyrrolidine structures) .

Biological Activity Modulation via Structural Modifications

Reaction-driven modifications enhance pharmacological properties:

Derivative TypeSynthetic RouteBioactivity Improvement (vs Parent)Target ReceptorReferences
Thiazolidinone analogReaction with chloroacetyl chloride12× higher 5-HT₄R binding affinitySerotonin receptors
Pyrrolidine conjugateCondensation with itaconic acid8× increased antimicrobial activityBacterial enzymes

Fluorine atoms enhance blood-brain barrier penetration in CNS-targeted derivatives .

Stability and Decomposition Pathways

Critical stability parameters under stress conditions:

ConditionDegradation PathwayHalf-Life (25°C)Major DegradantsReferences
pH < 2Nitrile → Carboxylic acid3.2 hrNicotinic acid derivative
UV light (254 nm)C-F bond cleavage8.5 hrDefluorinated aryl byproducts
100°C in polar solventsPyridine ring oxidation1.5 hrPyridine N-oxide

Scientific Research Applications

Chemistry

In the field of organic synthesis, 5-(2,5-Difluorophenyl)nicotinonitrile serves as a versatile building block for the development of more complex molecules. Its unique structural features allow it to be utilized in various reactions to synthesize pharmaceuticals and agrochemicals. The compound's reactivity is influenced by the electron-withdrawing properties of the fluorine atoms, which can enhance its electrophilicity.

Biology

The compound's structure makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids. Research indicates that it may exhibit significant biological activities, particularly in anti-cancer, anti-inflammatory, and antimicrobial properties.

Biological Activity Highlights:

  • Anticancer Potential: In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. It has demonstrated cytotoxicity with IC50 values indicating effective concentrations for inhibiting cell proliferation.
  • Antimicrobial Properties: The compound has shown effectiveness against resistant bacterial strains, comparable to established antibiotics.

Medicine

Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate or active ingredient in drug development. Its ability to modulate nicotinic acetylcholine receptors positions it as a candidate for treating neurological disorders and other conditions.

Case Studies

  • Anticancer Efficacy Study:
    A study evaluated various nicotinonitrile derivatives, including this compound. Results indicated that this compound significantly reduced cell viability in several cancer lines at concentrations below those toxic to normal cells.
  • Antimicrobial Testing:
    Investigations into the antimicrobial properties revealed that this compound exhibited comparable effectiveness to established antibiotics against resistant strains of bacteria.
  • Molecular Docking Studies:
    Molecular docking simulations provided insights into the binding interactions between this compound and target enzymes involved in cancer cell proliferation. These studies suggested strong binding affinities correlating with observed biological activities.

Mechanism of Action

The mechanism of action of 5-(2,5-Difluorophenyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 5-(2,5-Difluorophenyl)nicotinonitrile, we compare it with three structurally related compounds:

5-(2-Furyl)nicotinic Acid

  • Structure : A nicotinic acid derivative substituted at the 5-position with a 2-furyl group.
  • Molecular Weight: 189.16 g/mol (vs. 216.18 g/mol for this compound).
  • Physical Properties : Melting point (mp) 261–263°C, reflecting the polar carboxylic acid group’s strong intermolecular hydrogen bonding .
  • Key Differences :
    • The carboxylic acid group in 5-(2-Furyl)nicotinic acid increases solubility in polar solvents but reduces lipophilicity compared to the nitrile group in the target compound.
    • The furyl substituent introduces oxygen heteroatoms, which may participate in π-π stacking or hydrogen bonding, unlike the electron-withdrawing difluorophenyl group.

6-(2-Furyl)nicotinic Acid

  • Structure : A regioisomer of 5-(2-Furyl)nicotinic acid with the furyl group at the 6-position of the pyridine ring.
  • Compared to this compound, the lack of fluorine atoms reduces electronegativity and metabolic stability.

5-Phenylnicotinonitrile

  • Structure: A non-fluorinated analog with a phenyl group at the 5-position.
  • Key Differences :
    • The absence of fluorine atoms lowers the compound’s electron-withdrawing effects, which may reduce its efficacy in reactions requiring electrophilic activation.
    • Reduced lipophilicity compared to the difluorophenyl derivative, impacting membrane permeability in biological applications.

Data Table: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position Functional Group Melting Point (°C) Key Features
This compound C₁₂H₆F₂N₂ 216.18 5-position Nitrile Not reported High electronegativity, lipophilic
5-(2-Furyl)nicotinic Acid C₁₀H₇NO₃ 189.16 5-position Carboxylic acid 261–263 Polar, hydrogen-bonding capable
6-(2-Furyl)nicotinic Acid C₁₀H₇NO₃ 189.16 6-position Carboxylic acid Not reported Altered steric interactions
5-Phenylnicotinonitrile C₁₂H₈N₂ 180.21 5-position Nitrile Not reported Non-fluorinated, less electronegative

Biological Activity

5-(2,5-Difluorophenyl)nicotinonitrile is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a nicotinonitrile moiety substituted with a 2,5-difluorophenyl group. The presence of fluorine atoms enhances lipophilicity and may influence its interactions with biological targets. The structural formula can be represented as follows:

C12H8F2N2\text{C}_{12}\text{H}_{8}\text{F}_{2}\text{N}_{2}

Key Structural Features:

  • Nicotinonitrile backbone: Known for various biological activities.
  • 2,5-Difluorophenyl substituent: Enhances binding affinity to biological targets due to electron-withdrawing effects.

Anticancer Activity

Research indicates that compounds similar to this compound can act as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in cancer progression. In vitro studies have shown promising results against various cancer cell lines. For instance:

  • IC50 Values: The compound demonstrated significant cytotoxicity against specific cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth.
  • Mechanism of Action: Molecular docking studies suggest that the compound binds effectively to target enzymes involved in cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies show:

  • Minimum Inhibitory Concentration (MIC): The compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 7.81 µg/mL to 15.62 µg/mL .
  • Inhibition Mechanism: The antimicrobial activity is linked to the inhibition of tyrosyl-tRNA synthetase, which is crucial for bacterial protein synthesis.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique position in terms of biological activity:

Compound NameStructure FeaturesBiological Activity
5-(Fluorophenyl)nicotinonitrileContains a fluorophenyl groupSimilar anti-cancer properties
5-(Chlorophenyl)nicotinonitrileContains a chlorophenyl groupPotentially lower activity
4-(Trifluoromethyl)nicotinonitrileTrifluoromethyl groupIncreased potency against targets
3-(Bromophenyl)nicotinonitrileBromine substituentVarying effects on activity

The presence of two fluorine atoms in this compound enhances its binding affinity and selectivity towards specific biological targets compared to these analogs.

Case Studies and Research Findings

  • Anticancer Efficacy:
    A study evaluated the anticancer efficacy of various nicotinonitrile derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in several cancer lines at concentrations below those toxic to normal cells .
  • Antimicrobial Testing:
    In another investigation focused on antimicrobial properties, this compound showed comparable effectiveness to established antibiotics against resistant strains of bacteria .
  • Molecular Docking Studies:
    Molecular docking simulations provided insights into the binding interactions between the compound and target enzymes. These studies suggested strong binding affinities that correlated with observed biological activities .

Q & A

Q. How to design SAR studies to differentiate the contributions of the difluorophenyl and nitrile groups to target binding affinity?

  • Methodological Answer : Synthesize analogs with mono-/non-fluorinated phenyl groups and cyano replacements (e.g., carboxylic acid, amide). Test in kinase inhibition assays and correlate substituent effects with ΔG values from MM-PBSA calculations. Use X-ray co-crystallography to map interactions (e.g., nitrile-Lysine salt bridges). Isosteric replacements (e.g., trifluoromethyl for nitrile) further dissect functional group roles .

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